molecular formula C17H32O10 B605147 Acid-PEG6-mono-methyl ester CAS No. 1807512-38-4

Acid-PEG6-mono-methyl ester

Cat. No.: B605147
CAS No.: 1807512-38-4
M. Wt: 396.43
InChI Key: AQDNMXGBKPHQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid-PEG6-mono-methyl ester is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a mono-methyl ester group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous environments. It is commonly used as a linker in bio-conjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG6-mono-methyl ester typically involves the reaction of polyethylene glycol with a carboxylic acid and a methyl ester. The carboxylic acid can be activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds with primary amines .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar activation and coupling techniques. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial applications .

Mechanism of Action

The mechanism of action of Acid-PEG6-mono-methyl ester primarily involves its ability to form stable amide bonds with primary amines. This property makes it an effective linker for bio-conjugation and drug delivery applications. The polyethylene glycol chain enhances the solubility and stability of the conjugated molecules, facilitating their transport and interaction with target sites .

Comparison with Similar Compounds

  • Acid-PEG4-mono-methyl ester
  • Acid-PEG8-mono-methyl ester
  • Acid-PEG12-mono-methyl ester

Comparison: Acid-PEG6-mono-methyl ester is unique due to its specific chain length, which provides an optimal balance between solubility and stability. Compared to shorter or longer PEG derivatives, this compound offers enhanced performance in bio-conjugation and drug delivery applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O10/c1-21-17(20)3-5-23-7-9-25-11-13-27-15-14-26-12-10-24-8-6-22-4-2-16(18)19/h2-15H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDNMXGBKPHQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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